molecular formula C16H14N4O2S2 B8044113 6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine

6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B8044113
M. Wt: 358.4 g/mol
InChI Key: APADRUPIVHTEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings, each substituted with amino and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Rings: The initial step involves the formation of benzothiazole rings through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Substitution Reactions: The benzothiazole rings are then subjected to substitution reactions to introduce the amino and methoxy groups. This can be achieved using reagents such as methoxyamine and methanol under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the two substituted benzothiazole rings through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted benzothiazoles.

Scientific Research Applications

6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular function.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzothiazole: A simpler analog with similar functional groups but lacking the second benzothiazole ring.

    4-Methoxybenzothiazole: Another analog with a single benzothiazole ring and a methoxy group.

Uniqueness

6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential for multi-target interactions and diverse applications in research and industry.

Properties

IUPAC Name

6-(2-amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-21-9-3-7(5-11-13(9)19-15(17)23-11)8-4-10(22-2)14-12(6-8)24-16(18)20-14/h3-6H,1-2H3,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APADRUPIVHTEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C3=CC(=C4C(=C3)SC(=N4)N)OC)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.